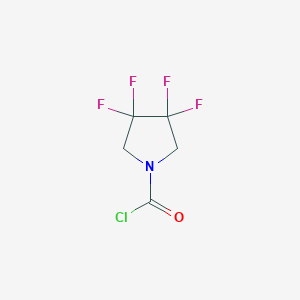

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride

Description

Properties

Molecular Formula |

C5H4ClF4NO |

|---|---|

Molecular Weight |

205.54 g/mol |

IUPAC Name |

3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride |

InChI |

InChI=1S/C5H4ClF4NO/c6-3(12)11-1-4(7,8)5(9,10)2-11/h1-2H2 |

InChI Key |

GUQBRSURUHKJBB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1C(=O)Cl)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Activation and Cyclization of 2,2,3,3-Tetrafluorobutanediol

A key starting material is 2,2,3,3-tetrafluorobutanediol. The hydroxyl groups are activated using reagents that convert them into good leaving groups, facilitating intramolecular cyclization to the pyrrolidine ring.

- Hydrogen bromide (HBr),

- Phosphorus tribromide (PBr3),

- Phosphorus pentabromide (PBr5),

- Thionyl bromide (SOBr2),

- Hydroiodic acid (HI),

- Trifluoromethanesulfonic anhydride combined with an organic base,

- Alkylsulfonyl or arylsulfonyl chlorides with an organic base,

- Triphenylphosphine with carbon tetrabromide or N-bromosuccinimide,

- Potassium iodide with phosphoric acid,

- Triphenylphosphine with iodine,

- Trimethylsilyl chloride with sodium iodide.

These reagents convert hydroxyl groups into leaving groups such as bromides, iodides, alkylsulfonates, or arylsulfonates, enabling subsequent nucleophilic substitution by an amine to form the pyrrolidine ring.

Reaction with Protected Amines and Deprotection

The activated intermediate is reacted with a protected primary amine (NH2R9) in an inert solvent such as dichloromethane, 1,2-dichloroethane, tetrahydrofuran (THF), or dimethylformamide (DMF) to form a protected tetrafluoropyrrolidine intermediate. The protecting group (R9) is then removed under appropriate conditions (e.g., acidic treatment if Boc protecting group is used) to yield 3,3,4,4-tetrafluoropyrrolidine or its salt.

Reduction of Tetrafluorosuccinimide

An alternative method involves the reduction of 2,2,3,3-tetrafluorosuccinimide with lithium aluminum hydride (LiAlH4) to produce 3,3,4,4-tetrafluoropyrrolidine. This method, described by Chaudhry et al., yields about 52% after distillation and sublimation under reduced pressure. However, sublimation is less practical for scale-up.

Preparation of 3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl Chloride

Coupling with Amino Acid Derivatives

The 3,3,4,4-tetrafluoropyrrolidine hydrochloride can be coupled with amino acid derivatives protected at the nitrogen (e.g., Boc-protected amino acids) using coupling agents such as 1-(-3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane. The resulting carbamate intermediate is purified by chromatography.

Detailed Experimental Example Summary

| Step | Reagents & Conditions | Outcome & Yield | Notes |

|---|---|---|---|

| Activation of 2,2,3,3-tetrafluorobutanediol | Trifluoromethanesulfonic anhydride, pyridine, dichloromethane, 0°C to RT | Formation of trifluoromethanesulfonic ester intermediate | NMR confirmed structure |

| Reaction with benzylamine | Benzylamine, triethylamine, ethanol, reflux overnight | 1-Benzyl-3,3,4,4-tetrafluoropyrrolidine hydrochloride, 95% yield | Precipitation and filtration used |

| Hydrogenation | Pd/C catalyst, ethanol, 45 psi H2, 3 h | 3,3,4,4-tetrafluoropyrrolidine, 85% yield | Removal of benzyl protecting group |

| Coupling with Boc-amino acids | Boc-protected amino acid, EDC·HCl, HOBt, triethylamine, dichloromethane, RT overnight | Carbamate intermediate, 86% yield | Purified by flash chromatography |

| Deprotection | Gaseous HCl in ethyl acetate, 0°C to RT | Amino acid derivative hydrochloride salt, 76% yield | Solid isolated by trituration |

This sequence exemplifies the preparation of functionalized 3,3,4,4-tetrafluoropyrrolidine derivatives that can be further transformed into carbonyl chloride derivatives as required.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvent | Temperature | Yield (%) | Comments |

|---|---|---|---|---|---|

| Hydroxyl activation | Trifluoromethanesulfonic anhydride, pyridine | DCM | 0°C to RT | Not specified | Formation of leaving group intermediate |

| Nucleophilic substitution | Benzylamine, triethylamine | Ethanol | Reflux overnight | 95 | Formation of protected pyrrolidine |

| Hydrogenolysis | Pd/C, H2 gas | Ethanol | RT, 45 psi H2 | 85 | Removal of benzyl group |

| Coupling with Boc-AA | Boc-amino acid, EDC·HCl, HOBt, triethylamine | DCM | RT overnight | 86 | Formation of carbamate intermediate |

| Deprotection | Gaseous HCl | Ethyl acetate | 0°C to RT | 76 | Formation of amino acid salt |

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Reduction Reactions: The compound can be reduced to 3,3,4,4-tetrafluoropyrrolidine using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of the compound can lead to the formation of 3,3,4,4-tetrafluoropyrrolidine-1-carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as ammonia, primary or secondary amines, alcohols, and thiols in the presence of a base like triethylamine.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products

Amides, esters, and thioesters: from substitution reactions.

3,3,4,4-Tetrafluoropyrrolidine: from reduction reactions.

3,3,4,4-Tetrafluoropyrrolidine-1-carboxylic acid: from oxidation reactions.

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibitors

One of the primary applications of 3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is its role as a starting material for synthesizing DPP-IV inhibitors. DPP-IV is an enzyme involved in glucose metabolism and is a target for treating Type 2 diabetes mellitus. The inhibition of this enzyme leads to increased levels of incretin hormones, which help regulate blood sugar levels.

Case Study: Synthesis of DPP-IV Inhibitors

A notable study outlines the synthesis of novel DPP-IV inhibitors using 3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride as a key intermediate. The process involves coupling this compound with various amino acids to form dipeptide-like structures that exhibit potent inhibitory activity against DPP-IV. The synthesized compounds were tested for their efficacy in diabetic animal models, showing promising results in lowering blood glucose levels and improving insulin sensitivity .

Fluorinated Building Blocks

The compound also serves as a versatile building block in organic synthesis beyond pharmaceuticals. Its fluorinated nature allows it to participate in various chemical reactions that can lead to the development of new materials with enhanced properties.

Table 2: Examples of Reactions Involving 3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride

| Reaction Type | Description | Applications |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines to form amides | Synthesis of pharmaceuticals |

| Carbonylation | Involves reaction with carbon monoxide | Production of fluorinated compounds |

| Coupling Reactions | Forms peptide bonds with amino acids | Development of peptide therapeutics |

Mechanism of Action

The mechanism of action of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, as a precursor to DPP-IV inhibitors, it binds to the active site of the enzyme, preventing the cleavage of incretin hormones and thereby regulating blood glucose levels . The presence of fluorine atoms enhances the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3,3,4,4-Tetrafluoropyrrolidine-1-sulfonyl Chloride

- Structure: C₄H₄ClF₄NO₂S (CAS 1934807-93-8) .

- Key Differences: Functional Group: Sulfonyl chloride (–SO₂Cl) instead of carbonyl chloride (–COCl). Reactivity: Sulfonyl chlorides are superior leaving groups, favoring nucleophilic substitutions (e.g., forming sulfonamides). The fluorine substitution may enhance electrophilicity at the sulfur center compared to non-fluorinated analogs. Applications: Used in sulfonamide synthesis for drug development and agrochemicals .

4-(Fluorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic Acid

- Structure : C₇H₇FO₄S (MW 174.20, CAS 454-66-0) .

- Key Differences :

- Core Structure : Pyrrole (unsaturated) vs. pyrrolidine (saturated). The aromaticity of pyrrole reduces ring flexibility.

- Functionality : Combines sulfonyl fluoride (–SO₂F) and carboxylic acid (–COOH) groups, enabling dual reactivity (e.g., SuFEx click chemistry and acid-base conjugation).

- Applications : Material science and enzyme inhibitor design due to its bifunctional reactivity .

Fluorination Patterns and Electronic Effects

3,4-Difluoropyrrolidine Derivatives

(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid

- Structure : C₂₂H₂₂F₃N₃O₅ (MW 466.43) .

- Key Differences :

- Substituents : Trifluoromethyl (–CF₃) and benzodioxol groups enhance hydrophobicity and hydrogen-bonding capacity.

- Functionality : Carboxylic acid (–COOH) and ureido (–NHCONH–) groups enable ionic interactions and target binding, unlike the electrophilic carbonyl chloride.

- Applications : Medicinal chemistry (e.g., enzyme inhibitors) due to its multifunctional structure .

Physicochemical and Reactivity Profiles

Table 1. Comparative Properties of Selected Compounds

Biological Activity

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride is a fluorinated compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

3,3,4,4-Tetrafluoropyrrolidine-1-carbonyl chloride (C₄H₅F₄ClN) is characterized by its unique tetrafluorinated pyrrolidine structure. The presence of fluorine atoms significantly alters the compound's physicochemical properties, enhancing lipophilicity and potentially influencing its biological interactions.

Biological Activity Overview

Research indicates that 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride exhibits notable biological activities primarily through its role as a precursor in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is an enzyme involved in glucose metabolism and has implications in diabetes management.

Table 1: Summary of Biological Activities

The biological activity of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride is largely attributed to its interaction with specific enzymes and receptors. The fluorination enhances binding affinity and selectivity for target proteins.

Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV inhibitors derived from this compound can modulate glucose levels by preventing the degradation of incretin hormones, which play a crucial role in insulin signaling. The inhibition of DPP-IV has been shown to improve glycemic control in diabetic models.

Case Studies

- DPP-IV Inhibition Study : A study demonstrated that compounds derived from 3,3,4,4-tetrafluoropyrrolidine exhibited significant inhibition of DPP-IV activity in vitro. This was associated with improved glucose tolerance in diabetic mice models.

- Cytokine Release : Research involving immune cells indicated that fluorinated analogs could induce the secretion of cytokines such as IFN-γ and IL-13 when presented to antigen-presenting cells. This suggests a role in modulating immune responses.

Comparative Analysis with Other Compounds

To further understand the efficacy of 3,3,4,4-tetrafluoropyrrolidine-1-carbonyl chloride, it is beneficial to compare its activity with other known DPP-IV inhibitors.

Table 2: Comparison of DPP-IV Inhibitors

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.